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molecular formula C10H11NO4 B1630485 2-(4-Nitrophenyl)butyric acid CAS No. 7463-53-8

2-(4-Nitrophenyl)butyric acid

Cat. No. B1630485
M. Wt: 209.2 g/mol
InChI Key: XBGNOMBPRQVJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04391818

Procedure details

A solution of 33.9 g of 2-phenylbutyric acid in 340 ml of concentrated sulfuric acid was cooled to -10° C. with stirring. To this solution was added, dropwise, a mixture of 39.4 ml of 70% nitric acid and 170 ml of acetic acid at such a rate that the temperature was maintained below 0° C. The mixture was then warmed to 20° C. over a period of 1 hour and poured into ice water. The off-white solid which formed was separated by filtration, washed with ice water and sucked as dry as possible on the filter. The resultant solid was dissolved in chloroform, a water layer was separated, and the chloroform layer was dried over magnesium sulfate. The solvent was removed under reduced pressure to give a crude solid which was recrystallized from a mixture of hot toluene/hexane to give 2-(4-nitrophenyl)butyric acid.
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
39.4 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH2:11][CH3:12])[C:8]([OH:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:13]([O-])([OH:15])=[O:14].C(O)(=O)C>S(=O)(=O)(O)O>[N+:13]([C:4]1[CH:5]=[CH:6][C:1]([CH:7]([CH2:11][CH3:12])[C:8]([OH:10])=[O:9])=[CH:2][CH:3]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
33.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)CC
Name
Quantity
340 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
39.4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 0° C
CUSTOM
Type
CUSTOM
Details
The off-white solid which formed
CUSTOM
Type
CUSTOM
Details
was separated by filtration
WASH
Type
WASH
Details
washed with ice water
CUSTOM
Type
CUSTOM
Details
as dry as possible on the filter
DISSOLUTION
Type
DISSOLUTION
Details
The resultant solid was dissolved in chloroform
CUSTOM
Type
CUSTOM
Details
a water layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from a mixture of hot toluene/hexane

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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